molecular formula C24H30N2O B2788101 N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide CAS No. 852138-07-9

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide

货号 B2788101
CAS 编号: 852138-07-9
分子量: 362.517
InChI 键: ZPCYKRYTUNZNBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is a derivative of amantadine, a drug used for the treatment of Parkinson's disease and viral infections. Memantine is a non-competitive NMDA receptor antagonist, which means it blocks the overstimulation of glutamate receptors in the brain.

作用机制

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide works by blocking the overstimulation of glutamate receptors in the brain. Glutamate is an excitatory neurotransmitter that is involved in learning and memory. However, excessive stimulation of glutamate receptors can lead to neuronal damage and cell death. This compound blocks the NMDA receptor, which is a subtype of glutamate receptor, and prevents the overstimulation of glutamate. This helps to protect neurons from damage and preserve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

实验室实验的优点和局限性

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its effects on cognitive function and neurological disorders. This compound is also relatively safe and well-tolerated, with few side effects. However, there are some limitations to the use of this compound in lab experiments. The effects of this compound may vary depending on the dose and duration of treatment, and there may be individual differences in response to the drug. Additionally, this compound may interact with other drugs and compounds, which could affect the results of experiments.

未来方向

There are a number of future directions for research on N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide. One area of research is the development of new formulations of the drug, such as extended-release formulations, that may improve its efficacy and reduce side effects. Another area of research is the investigation of this compound's effects on other neurological disorders, such as traumatic brain injury and multiple sclerosis. Additionally, research is needed to better understand the mechanisms of action of this compound and to identify new targets for drug development. Overall, this compound has shown great promise as a therapeutic agent for the treatment of neurological disorders, and further research is needed to fully explore its potential.

合成方法

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3-(chloromethyl)-6,7,8,9-tetrahydro-5H-carbazole in the presence of a base, such as potassium carbonate. The resulting product is then treated with a carboxylic acid, such as acetic acid, to form this compound. This synthesis method was first reported in 1968 by Eli Lilly and Company.

科学研究应用

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral disturbances, and delay the progression of the disease. This compound is also being investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of stroke and other brain injuries.

属性

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c27-23(24-11-16-7-17(12-24)9-18(8-16)13-24)25-14-15-5-6-22-20(10-15)19-3-1-2-4-21(19)26-22/h5-6,10,16-18,26H,1-4,7-9,11-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCYKRYTUNZNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。